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molecular formula C7H9NO2 B069063 (Z)-2-(Ethoxymethylene)-3-oxobutanenitrile CAS No. 186341-01-5

(Z)-2-(Ethoxymethylene)-3-oxobutanenitrile

Cat. No. B069063
M. Wt: 139.15 g/mol
InChI Key: CRIIDVVGWAPYMC-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006432B2

Procedure details

3-Oxo-butyronitrile (4.94 g, 60.9 mmol), triethylorthoformate (15.0 mL, 90.2 mmol), and acetic anhydride (0.3 mL, 2.7 mmol) were warmed to about 95-115° C. for about 1 hours, over which time a distillate was collected and discarded. After cooling the resultant mixture to room temperature, hexanes were added and a precipitate formed. The resultant mixture was filtered and the solids washed with hexanes, to yield the title compound as a solid.
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:6])[CH2:3][C:4]#[N:5].[CH2:7]([O:9][CH:10](OCC)OCC)[CH3:8].C(OC(=O)C)(=O)C>>[C:2]([C:3](=[CH:10][O:9][CH2:7][CH3:8])[C:4]#[N:5])(=[O:1])[CH3:6]

Inputs

Step One
Name
Quantity
4.94 g
Type
reactant
Smiles
O=C(CC#N)C
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was collected
ADDITION
Type
ADDITION
Details
hexanes were added
CUSTOM
Type
CUSTOM
Details
a precipitate formed
FILTRATION
Type
FILTRATION
Details
The resultant mixture was filtered
WASH
Type
WASH
Details
the solids washed with hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(C#N)=COCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09006432B2

Procedure details

3-Oxo-butyronitrile (4.94 g, 60.9 mmol), triethylorthoformate (15.0 mL, 90.2 mmol), and acetic anhydride (0.3 mL, 2.7 mmol) were warmed to about 95-115° C. for about 1 hours, over which time a distillate was collected and discarded. After cooling the resultant mixture to room temperature, hexanes were added and a precipitate formed. The resultant mixture was filtered and the solids washed with hexanes, to yield the title compound as a solid.
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:6])[CH2:3][C:4]#[N:5].[CH2:7]([O:9][CH:10](OCC)OCC)[CH3:8].C(OC(=O)C)(=O)C>>[C:2]([C:3](=[CH:10][O:9][CH2:7][CH3:8])[C:4]#[N:5])(=[O:1])[CH3:6]

Inputs

Step One
Name
Quantity
4.94 g
Type
reactant
Smiles
O=C(CC#N)C
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was collected
ADDITION
Type
ADDITION
Details
hexanes were added
CUSTOM
Type
CUSTOM
Details
a precipitate formed
FILTRATION
Type
FILTRATION
Details
The resultant mixture was filtered
WASH
Type
WASH
Details
the solids washed with hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(C#N)=COCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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